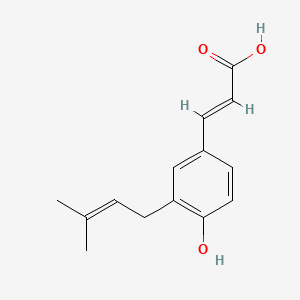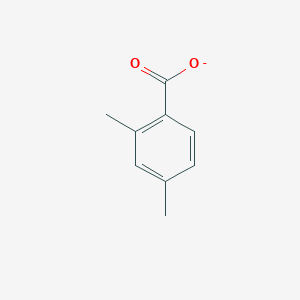
2,4-Dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 2 and 4. It derives from a benzoate. It is a conjugate base of a 2,4-dimethylbenzoic acid.
Applications De Recherche Scientifique
Molecular Structure and Behavior
- Molecules of 2,4-dimethylbenzoic acid form hydrogen-bonded dimers. The twist angle of the carboxyl group and the in-plane splaying of the methyl group in ortho position is critical to understanding how steric strains are released (Gliński et al., 2008).
Spectroscopic Investigations
- The molecular vibrations of 2,4-dimethylbenzoic acid (DMBA) have been extensively studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy, providing insights into its fundamental modes and electronic properties. The low HOMO-LUMO energy gap suggests potential intramolecular charge transfer in the molecule (Gobinath et al., 2017).
Synthesis and Characterization
- 2-Amino-4,5-dimethylbenzoic acid, a derivative of 2,4-dimethylbenzoic acid, has been synthesized through a series of reactions, with its structure characterized using various spectroscopic methods (Cheng Lin, 2013).
Applications in Coordination Chemistry
- Europium complexes with 2,4-dimethylbenzoic acid exhibit distinct structural arrangements and luminescence properties, which are significant for understanding the luminescence spectra corresponding to the characteristic emission transition of Eu(III) (Xia Li et al., 2007).
Antimicrobial and Anticancer Properties
- A study on a lichen-derived compound closely related to 2,4-dimethylbenzoic acid, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, revealed significant antimicrobial and anticancer activities, suggesting its potential as a drug target after further clinical evaluation (Aravind et al., 2014).
Propriétés
Formule moléculaire |
C9H9O2- |
|---|---|
Poids moléculaire |
149.17 g/mol |
Nom IUPAC |
2,4-dimethylbenzoate |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1 |
Clé InChI |
BKYWPNROPGQIFZ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
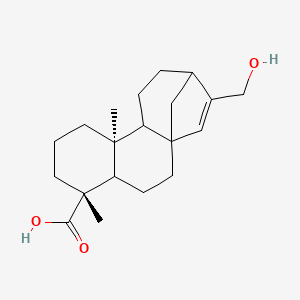
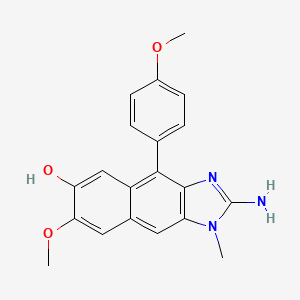
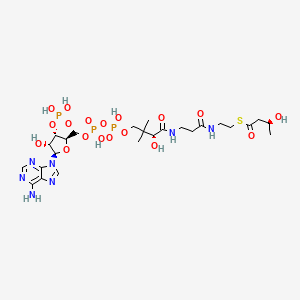


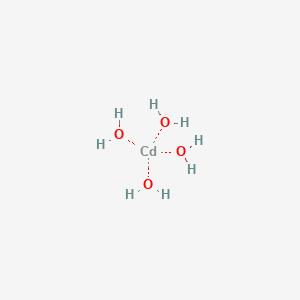


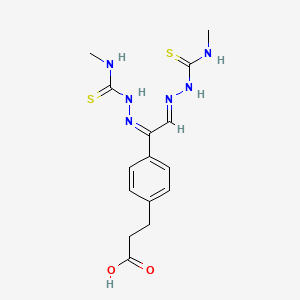
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)


